

2'-Hydroxyacetophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B195540

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An In-depth Technical Guide to **2'-Hydroxyacetophenone**

Chemical Identity and Structure

2'-Hydroxyacetophenone, also known as 2-acetylphenol, is an aromatic organic compound.
[1][2] It belongs to the class of alkyl-phenylketones, which are characterized by a ketone group substituted with one alkyl group and one phenyl group.[1][2][3] Structurally, it is an acetophenone molecule with a hydroxyl group positioned at the ortho position of the phenyl ring relative to the acetyl group.[3][4]

- IUPAC Name: 1-(2-hydroxyphenyl)ethanone[1][4][5]
- Synonyms: 2-Acetylphenol, o-hydroxyacetophenone, methyl 2-hydroxyphenyl ketone[1][4][5]
- CAS Number: 118-93-4[1][5]
- Chemical Formula: C₈H₈O₂[1][6]
- SMILES: CC(=O)C1=CC=CC=C1O[1][4][5]

Chemical Structure:

(Note: This is a textual representation. A 2D chemical structure diagram would typically be used for precise visualization.)

Physicochemical Properties

2'-Hydroxyacetophenone is typically a clear yellow to brown liquid or a white to pale yellow crystalline solid at room temperature.^{[7][8]} It possesses a sweet, heavy floral, and herbaceous odor.^{[1][3]} The compound is slightly soluble in water but soluble in organic solvents like ethanol, ether, and chloroform.^{[4][7][8][9]}

Property	Value	Reference(s)
Molecular Weight	136.15 g/mol	^{[4][5][6]}
Melting Point	3 - 6 °C	^{[3][4][7]}
Boiling Point	213 °C at 717 mmHg	^{[3][4][7]}
Density	1.131 g/mL at 25 °C	^{[3][7]}
Flash Point	>110 °C (>230 °F)	^[7]
Vapor Pressure	~0.2 mmHg at 20 °C	^[7]
logP	1.92 - 1.97	^{[4][7]}
Refractive Index (n _{20/D})	1.558 - 1.560	^{[4][7]}
pKa	10.06 at 25 °C	^[7]

Experimental Protocols

2'-Hydroxyacetophenone is a valuable intermediate in organic synthesis, particularly for producing pharmaceuticals and flavonoids.^{[7][9][10]}

Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement

A common method for synthesizing **2'-hydroxyacetophenone** is the Fries rearrangement of phenyl acetate. An improved method utilizes microwave radiation to enhance the reaction rate and yield.^[11]

Materials:

- Phenyl acetate
- Aluminum chloride (AlCl_3)
- Ether
- Water
- Microwave synthesis/extraction instrument[[11](#)]

Procedure:

- Place a specific amount of aluminum chloride into a 250 mL flask.[[11](#)]
- Add 18 mL of phenyl acetate to the flask.[[11](#)]
- Position the flask in a microwave synthesis instrument and heat for a set duration at a specific power (e.g., 800 W for 7 minutes for an optimized yield of 43.2%).[[11](#)]
- After the reaction, allow the mixture to cool to room temperature. The product will be an orange, oily liquid.[[11](#)]
- To extract the product, add 15 mL of ether and 20 mL of water to the flask and perform the extraction twice.[[11](#)]
- Combine the upper liquid layers from the extractions for further purification.[[11](#)]

Synthesis of Flavonoids using 2'-Hydroxyacetophenone

2'-Hydroxyacetophenone serves as a key starting material in the synthesis of flavonoids. The initial step involves the benzylation of **2'-hydroxyacetophenone**. [[10](#)]

Materials:

- **2'-Hydroxyacetophenone** (1)
- Pyridine
- Benzoyl chloride

- 3% Hydrochloric acid (HCl)
- Crushed ice
- Ice-cold methanol
- Water
- Flask with a calcium chloride drying tube[\[10\]](#)

Procedure for Synthesis of 2-Benzoyloxyacetophenone (2):

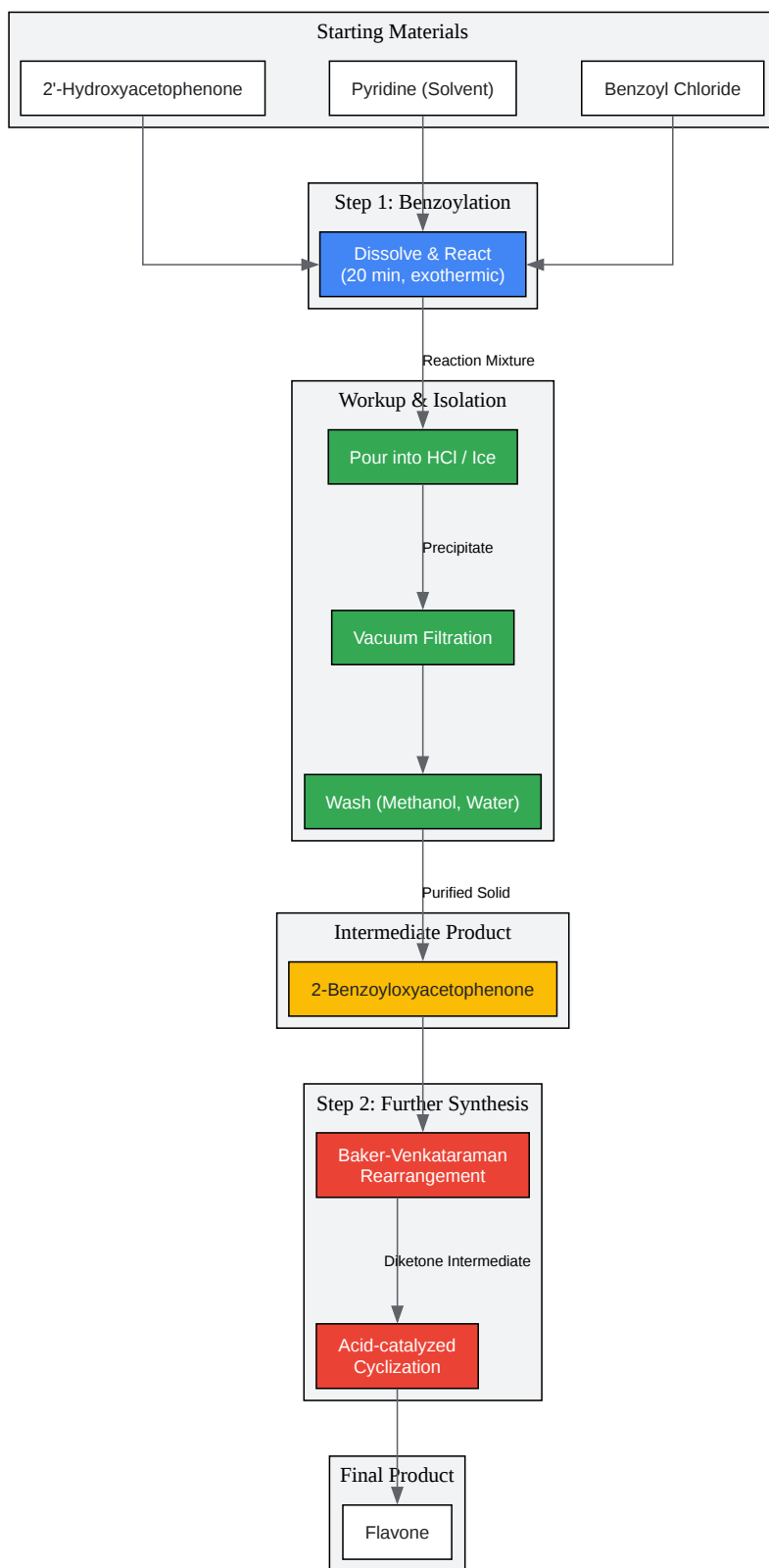
- Dissolve 2.72 g (20.0 mmol) of **2'-hydroxyacetophenone** in 5 mL of pyridine in a flask.[\[10\]](#)
- Add 4.22 g (30.0 mmol) of benzoyl chloride using a Pasteur pipette.[\[10\]](#)
- Fit the flask with a calcium chloride drying tube and swirl. The reaction is exothermic.[\[10\]](#)
- Allow the reaction to stand for 20 minutes, or until no more heat is evolved.[\[10\]](#)
- Pour the entire contents of the flask into a mixture of approximately 120 mL of 3% HCl and 40 g of crushed ice.[\[10\]](#)
- Once all the ice has melted, collect the precipitated solid product via vacuum filtration.[\[10\]](#)
- Wash the collected product with approximately 5 mL of ice-cold methanol and then with 5 mL of water.[\[10\]](#) The resulting compound, 2-Benzoyloxyacetophenone, is the intermediate for the subsequent Baker-Venkatarman rearrangement to form the target flavone.[\[10\]](#)

Biological Activity and Applications

Hydroxyacetophenones exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[\[12\]](#)[\[13\]](#) **2'-Hydroxyacetophenone** derivatives have shown potential as antibacterial and antifungal agents.[\[12\]](#) Furthermore, hydroxyacetophenone is used in cosmetics for its antioxidant and soothing capabilities, which are linked to its ability to inhibit the COX-2 enzyme involved in inflammatory responses.[\[13\]](#) It is also a key intermediate for synthesizing chalcones, which possess a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[\[14\]](#)

Visualization of Synthetic Pathway

The following diagram illustrates the experimental workflow for the synthesis of a flavone, starting from **2'-hydroxyacetophenone**.



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Caption: Workflow for the synthesis of a flavone from **2'-hydroxyacetophenone**.

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- To cite this document: BenchChem. [2'-Hydroxyacetophenone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195540#2-hydroxyacetophenone-chemical-structure-and-iupac-name]

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